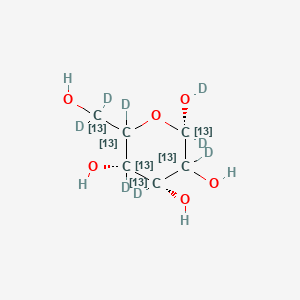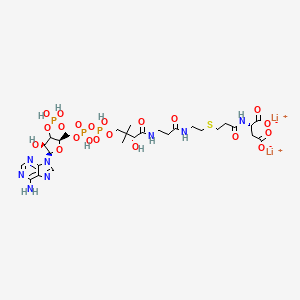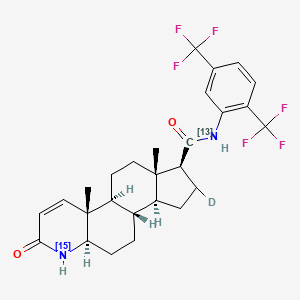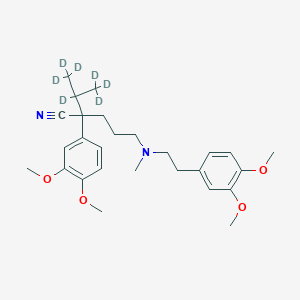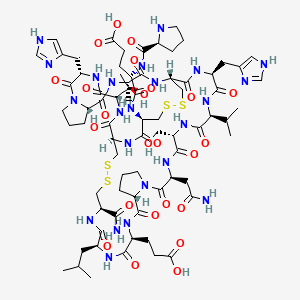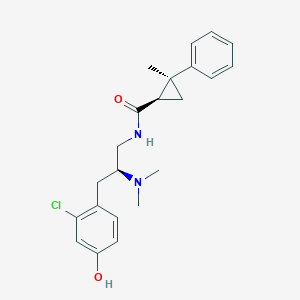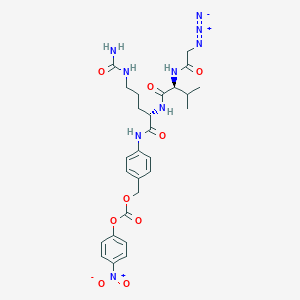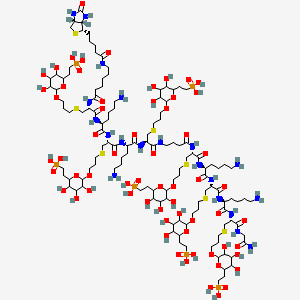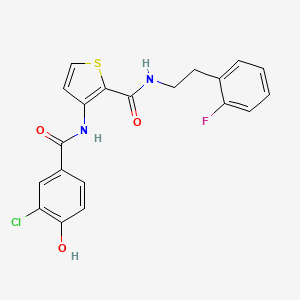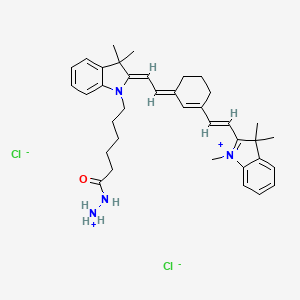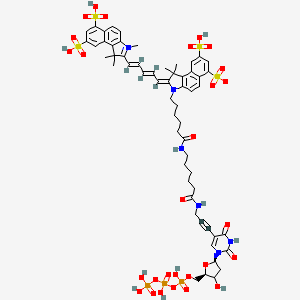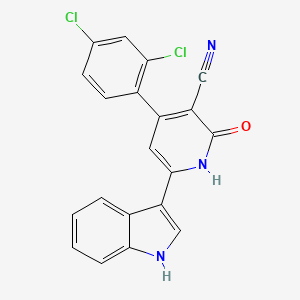
Mapk-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mapk-IN-2 is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound has shown significant potential in cancer research due to its ability to hinder the MAPK pathway, which is often hyperactivated in various cancers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mapk-IN-2 involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of specific aromatic amines with chloroformates under controlled conditions to form carbamates. These intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired compound. The final product is then subjected to quality control tests to confirm its chemical structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Mapk-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
Mapk-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK pathway and its role in various chemical reactions.
Biology: Employed in cell biology research to investigate the effects of MAPK pathway inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit hyperactivation of the MAPK pathway. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MAPK pathway. .
Mécanisme D'action
Mapk-IN-2 exerts its effects by specifically inhibiting the MAPK pathway. This pathway involves a cascade of protein kinases, including MAPK kinase (MAPKK) and MAPK kinase kinase (MAPKKK), which ultimately activate MAPK. By inhibiting this pathway, this compound prevents the phosphorylation and activation of MAPK, thereby blocking downstream signaling events that promote cell proliferation and survival. The molecular targets of this compound include key proteins in the MAPK pathway, such as MAPKK and MAPKKK .
Comparaison Avec Des Composés Similaires
Mapk-IN-2 is unique compared to other MAPK pathway inhibitors due to its high potency and selectivity. Similar compounds include:
Trametinib: A MEK inhibitor used in the treatment of melanoma.
Mirdametinib: Another MEK inhibitor with applications in cancer therapy.
AZD8330: A potent MEK inhibitor used in preclinical studies.
Temuterkib: An ERK inhibitor with potential therapeutic applications .
This compound stands out due to its robust suppression of the MAPK pathway and its pronounced activity against mutated forms of key proteins in the pathway, making it a valuable tool in cancer research and drug development .
Propriétés
Formule moléculaire |
C20H11Cl2N3O |
|---|---|
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)-6-(1H-indol-3-yl)-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H11Cl2N3O/c21-11-5-6-12(17(22)7-11)14-8-19(25-20(26)15(14)9-23)16-10-24-18-4-2-1-3-13(16)18/h1-8,10,24H,(H,25,26) |
Clé InChI |
CKVXYSBVFGGCGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(C(=O)N3)C#N)C4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


